An In-depth Technical Guide to 3-(3-Thienyl)-DL-alanine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(3-Thienyl)-DL-alanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which incorporates a thiophene ring in place of the phenyl group of phenylalanine, imparts distinct chemical and physical properties that make it a valuable building block for the synthesis of novel peptides, pharmaceuticals, and functional materials.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Thienyl)-DL-alanine, detailed synthetic methodologies, and a discussion of its current and potential applications.
Chemical and Physical Properties
The defining feature of 3-(3-Thienyl)-DL-alanine is the presence of a 3-thienyl group attached to the β-carbon of the alanine backbone.[1] This five-membered aromatic heterocycle containing a sulfur atom introduces unique electronic and steric characteristics compared to its proteinogenic analogue, phenylalanine.[1]
Core Molecular Attributes
A summary of the key chemical and physical properties of 3-(3-Thienyl)-DL-alanine is presented in the table below. It is important to note that while experimental data for the DL-racemic mixture is limited in publicly available literature, the provided information is based on a combination of data for the racemic mixture, its individual enantiomers, and closely related isomers, alongside computed values.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| CAS Number | 3685-48-1 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data for the 2-thienyl L-isomer suggests a melting point in the range of 255-263 °C (with decomposition). A specific experimental value for the 3-thienyl DL-racemic mixture is not readily available. | |
| Solubility | Soluble in water.[3] Data for the closely related 3-(2-thienyl)-D-alanine indicates a solubility of ≥ 5 mg/mL in water.[4] | |
| Computed XLogP3 | -1.7 | [2] |
| Computed Topological Polar Surface Area | 91.6 Ų | [2] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Figure 1: Chemical structure of 3-(3-Thienyl)-DL-alanine.
Synthesis of 3-(3-Thienyl)-DL-alanine
The synthesis of 3-(3-Thienyl)-DL-alanine can be achieved through various established methods for amino acid synthesis. A common and effective approach is the Strecker synthesis or variations thereof, starting from 3-thienylacetaldehyde, or the condensation of a malonic ester derivative with a suitable thienyl halide.[5][6] Below is a generalized protocol based on the well-established diethyl acetamidomalonate condensation method.[5][6]
Experimental Protocol: Diethyl Acetamidomalonate Condensation
Causality Behind Experimental Choices: This method is favored for its reliability and the relative accessibility of the starting materials. Diethyl acetamidomalonate serves as a robust nucleophile after deprotonation, readily reacting with the electrophilic 3-(bromomethyl)thiophene. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting the malonic ester derivative to the final amino acid.
Step 1: Preparation of the Sodium Salt of Diethyl Acetamidomalonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.
-
To the cooled sodium ethoxide solution, add diethyl acetamidomalonate portion-wise with stirring. The formation of the sodium salt results in a clear solution or a fine suspension.
Step 2: Alkylation with 3-(Bromomethyl)thiophene
-
To the solution of the sodium salt of diethyl acetamidomalonate, add 3-(bromomethyl)thiophene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
-
After cooling the reaction mixture, remove the ethanol under reduced pressure.
-
To the residue, add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux. This step achieves both the hydrolysis of the ester and amide functionalities and the decarboxylation of the resulting malonic acid derivative.
-
Continue heating until the evolution of carbon dioxide ceases.
Step 4: Isolation and Purification of 3-(3-Thienyl)-DL-alanine
-
Cool the acidic solution and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
Collect the crude 3-(3-Thienyl)-DL-alanine by vacuum filtration and wash with cold water and then a small amount of cold ethanol or acetone.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: Generalized workflow for the synthesis of 3-(3-Thienyl)-DL-alanine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(3-Thienyl)-DL-alanine is expected to show characteristic signals for the protons of the thienyl ring, the α-proton, and the β-protons of the alanine backbone. The chemical shifts will be influenced by the solvent used. In a deuterated solvent like D₂O, the amine and carboxylic acid protons will exchange with deuterium and may not be observed.
-
Thienyl Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 3-substituted thiophene.
-
α-Proton: A triplet or doublet of doublets (depending on the coupling with the β-protons) in the region of δ 3.5-4.0 ppm.
-
β-Protons: A multiplet or two separate signals in the region of δ 3.0-3.5 ppm, coupled to the α-proton and potentially showing diastereotopicity.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm.
-
Thienyl Carbons: Four signals in the aromatic region (δ 120-140 ppm), corresponding to the four carbons of the thiophene ring.
-
α-Carbon: A signal around δ 50-60 ppm.
-
β-Carbon: A signal in the upfield region, typically around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 3-(3-Thienyl)-DL-alanine. As a zwitterionic solid, the spectrum will display:
-
N-H Stretching: Broad absorption in the region of 3000-3200 cm⁻¹ due to the ammonium group (NH₃⁺).
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carboxylate group (COO⁻) around 1550-1650 cm⁻¹.
-
N-H Bending: A band around 1500-1600 cm⁻¹.
-
C-S Stretching: A weaker absorption characteristic of the thiophene ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.
Applications and Future Perspectives
The unique structural features of 3-(3-Thienyl)-DL-alanine make it a versatile building block in various scientific disciplines.
-
Peptide Synthesis and Drug Discovery: The incorporation of 3-(3-Thienyl)-DL-alanine into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and altered receptor binding affinities.[7] The thiophene ring can participate in different non-covalent interactions compared to a phenyl ring, potentially leading to improved pharmacological profiles. It is a valuable tool for structure-activity relationship (SAR) studies in drug development.[5]
-
Materials Science: The thienyl moiety is a key component in conductive polymers and organic electronic materials.[8] The incorporation of 3-(3-Thienyl)-DL-alanine into polymer backbones or as a pendant group could lead to the development of novel biocompatible and biodegradable functional materials with tailored electronic and optical properties.[8]
-
Asymmetric Synthesis: The chiral nature of the individual enantiomers of 3-(3-thienyl)alanine makes them valuable synthons in asymmetric synthesis for the preparation of complex chiral molecules.[1]
Conclusion
3-(3-Thienyl)-DL-alanine is a fascinating and versatile molecule with significant potential in both life sciences and materials science. Its unique combination of an amino acid backbone and a thiophene heterocycle provides a platform for the design and synthesis of novel compounds with tailored properties. While a comprehensive experimental dataset for the DL-racemic mixture is still emerging, the foundational knowledge of its synthesis and expected chemical and physical properties provides a strong basis for its further exploration and application by researchers and drug development professionals. The continued investigation of this and other non-proteinogenic amino acids will undoubtedly pave the way for new discoveries and innovations.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]
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PubChem. 3-(3-Thienyl)-DL-alanine. Available from: [Link]
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Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available from: [Link]
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ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]
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Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]
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PubChem. DL-alanine. Available from: [Link]
- Google Patents. US10562879B2 - Method for preparing thienyl alanine having optical activity.
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Biological Magnetic Resonance Bank. bmse000282 Alanine at BMRB. Available from: [Link]
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PubMed. 13C n.m.r. study of L-alanine peptides. Available from: [Link]
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NIST WebBook. dl-Alanine. Available from: [Link]
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SpectraBase. L-THIENYLALANINE - Optional[FTIR] - Spectrum. Available from: [Link]
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